2-Chloro-3-methoxypyrazine

Cross-coupling Palladium catalysis Reaction kinetics

This halogenated methoxypyrazine is a premier building block for agrochemical and antibacterial research. Its ortho-chloro/methoxy pattern provides superior oxidative addition kinetics in Suzuki couplings versus carbocyclic aryl chlorides and enables regiospecific, sequential lithiation. Secure a reliable supply at 98% purity (up to 500 kg) for reproducible pilot-scale synthesis.

Molecular Formula C5H5ClN2O
Molecular Weight 144.56 g/mol
CAS No. 40155-28-0
Cat. No. B1589331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methoxypyrazine
CAS40155-28-0
Molecular FormulaC5H5ClN2O
Molecular Weight144.56 g/mol
Structural Identifiers
SMILESCOC1=NC=CN=C1Cl
InChIInChI=1S/C5H5ClN2O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3
InChIKeyPUMFABSDZOUISK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-methoxypyrazine (CAS 40155-28-0) Overview: Heterocyclic Building Block for Pharmaceutical and Agrochemical R&D


2-Chloro-3-methoxypyrazine is a halogenated methoxypyrazine heterocycle with the molecular formula C₅H₅ClN₂O and a molecular weight of 144.56 g/mol [1]. It features an electron-deficient pyrazine ring with an ortho arrangement of a chloro group at the 2-position and a methoxy group at the 3-position, creating a unique electronic and steric environment that influences reactivity and selectivity in synthetic transformations [2].

Why 2-Chloro-3-methoxypyrazine Cannot Be Casually Substituted: The Ortho-Chloro-Methoxy Synergy


Substituting 2-Chloro-3-methoxypyrazine with other halogenated pyrazines (e.g., 2-bromo-3-methoxypyrazine, 2-chloro-5-methoxypyrazine) or different leaving groups (e.g., 2,3-dichloropyrazine) introduces significant changes in cross-coupling reactivity, metalation regioselectivity, and downstream functionalization potential. The specific 2-chloro-3-methoxy substitution pattern provides a balance between oxidative addition kinetics (enhanced vs. carbocyclic aryl chlorides) and orthogonal reactivity options due to the ortho-directing power of the methoxy group [1], making generic substitution scientifically unsound without comparative validation.

Quantitative Differentiation: 2-Chloro-3-methoxypyrazine vs. Close Analogs


Oxidative Addition Propensity: Chloropyrazine vs. Chlorobenzene

Chloropyrazines, including 2-chloro-3-methoxypyrazine, undergo oxidative addition more readily than chlorobenzenes due to the electron-deficient nature of the pyrazine ring [1]. This class-level property predicts faster reaction rates and potentially higher yields in Pd-catalyzed cross-couplings compared to carbocyclic aryl chlorides.

Cross-coupling Palladium catalysis Reaction kinetics

Metalation Temperature Selectivity: Chloro vs. Methoxy Directing Groups

Lithiation of chloropyrazines is optimal at −75 to −70°C, whereas methoxypyrazines lithiate optimally at 0°C [1]. 2-Chloro-3-methoxypyrazine, bearing both groups, offers a temperature-dependent switch for regioselective functionalization: low temperature favors chloro-directed lithiation, while higher temperature enables methoxy-directed lithiation.

Lithiation Ortho-metalation Temperature optimization

Ortho-Directing Power: Methoxy > Chloro in Halomethoxypyrazines

In 2-halo-6-methoxypyrazines, lithiation occurs predominantly or exclusively on the carbon adjacent to the methoxy substituent, demonstrating that methoxy is a stronger ortho-director than halogen [1]. For 2-chloro-3-methoxypyrazine, this predicts that metalation at C-4 (ortho to methoxy) is favored over C-5 (ortho to chloro), enabling predictable, high-regioselectivity transformations.

Regioselective metalation Ortho-directing groups Functionalization

Commercial Availability and Purity: Cost-Effective Building Block

2-Chloro-3-methoxypyrazine is commercially available in high purity (98% by HPLC) from multiple suppliers, with prices ranging from ~$9.90 for 250 mg to ~$302.90 for 25 g . In contrast, the bromo analog (2-bromo-3-methoxypyrazine, CAS 1209905-41-8) is typically offered at 95% purity and is less commonly stocked , potentially impacting synthesis reproducibility and lead time.

Procurement Purity Scale

Physical Form: Solid vs. Liquid for Handling and Scale-Up

2-Chloro-3-methoxypyrazine is a solid at room temperature (melting point 30-35°C) , whereas some related compounds like 2-chloro-5-methoxypyrazine are low-melting solids or liquids. The solid physical form facilitates easier weighing, reduced volatility, and better storage stability, which are advantageous for precise small-scale research and large-scale manufacturing compared to volatile liquid analogs.

Handling Scale-up Physical properties

Bioactivity Potential: 2-Chloro Derivatives Show Enhanced Antibacterial Activity

In a series of pyrazine analogs of chalcones, 2-chloro substituted derivatives exhibited the highest inhibitory effect on Staphylococcus sp. among the panel of selected bacteria [1]. While 2-chloro-3-methoxypyrazine itself was not directly tested, this class-level SAR suggests that the 2-chloro substitution pattern is favorable for antibacterial activity, a property not observed with 2-bromo or non-halogenated analogs.

Antimicrobial Structure-activity relationship Drug discovery

Optimal Application Scenarios for 2-Chloro-3-methoxypyrazine in Research and Development


Sequential Ortho-Functionalization via Temperature-Controlled Lithiation

Researchers can exploit the ∼70-75°C difference in optimal lithiation temperatures between the chloro (−75 to −70°C) and methoxy (0°C) directing groups to achieve sequential, regiospecific ortho-functionalization. This approach, supported by class-level lithiation data [1], enables the introduction of two different electrophiles in a controlled manner, a synthetic flexibility not readily achievable with 2,3-dichloropyrazine or 2-chloro-5-methoxypyrazine.

Suzuki-Miyaura Cross-Coupling Leveraging Enhanced Oxidative Addition

In Pd-catalyzed Suzuki couplings, the electron-deficient pyrazine ring of 2-chloro-3-methoxypyrazine is expected to undergo faster oxidative addition than carbocyclic aryl chlorides [1]. This property makes it a superior substrate for constructing biaryl systems under mild conditions, especially when using challenging heteroaryl boronic acids that are prone to protodeboronation, as highlighted in studies using heterocyclic sulfinates [2].

Medicinal Chemistry Hit-to-Lead for Antibacterial Agents

Based on class-level SAR showing that 2-chloro pyrazine derivatives exhibit the highest inhibitory effect on Staphylococcus sp. [1], 2-chloro-3-methoxypyrazine serves as a logical starting scaffold for synthesizing novel antibacterial analogs. Its solid physical form and high commercial purity (98%) further support reproducible library synthesis and SAR studies.

Agrochemical Intermediate with Scalable Supply

2-Chloro-3-methoxypyrazine is widely used in agriculture as a synthetic intermediate for pesticides and herbicides [1]. Its commercial availability up to 500 kg scale with 98% purity (HPLC) and moisture content ≤0.5% [2] ensures a reliable supply chain for pilot-scale and production-scale agrochemical synthesis, differentiating it from less accessible analogs.

Technical Documentation Hub

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